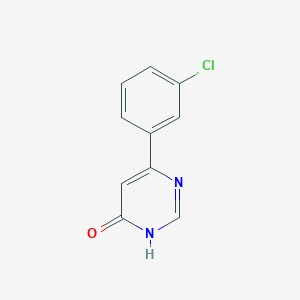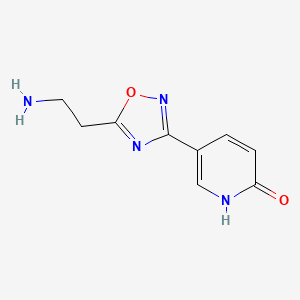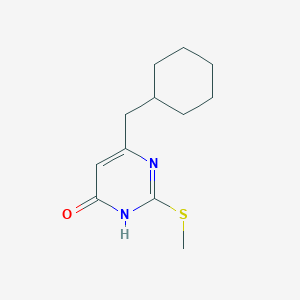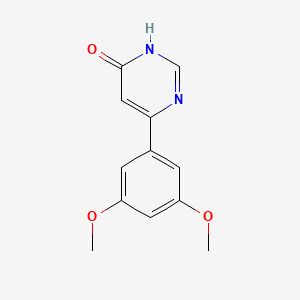
6-(5-ブロモチオフェン-2-イル)ピリミジン-4-オール
概要
説明
6-(5-Bromothiophen-2-yl)pyrimidin-4-ol is a chemical compound characterized by a bromine atom attached to the fifth position of a thiophene ring, which is further connected to a pyrimidin-4-ol moiety. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
科学的研究の応用
6-(5-Bromothiophen-2-yl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in biological studies to understand the interaction of brominated thiophenes with biological systems.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol typically involves the following steps:
Bromination of Thiophene: The initial step involves the bromination of thiophene to produce 5-bromothiophene.
Formation of Pyrimidin-4-ol: The 5-bromothiophene is then reacted with appropriate reagents to form the pyrimidin-4-ol ring structure.
Coupling Reaction: Finally, the brominated thiophene and pyrimidin-4-ol are coupled together to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the bromine atom or other parts of the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiophene or pyrimidin rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced bromine or other functional groups.
Substitution Products: Compounds with different substituents on the thiophene or pyrimidin rings.
作用機序
The mechanism by which 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
6-(5-Bromothiophen-2-yl)pyrimidin-4-ol can be compared with other similar compounds, such as:
6-(5-Chlorothiophen-2-yl)pyrimidin-4-ol: Similar structure but with a chlorine atom instead of bromine.
6-(5-Iodothiophen-2-yl)pyrimidin-4-ol: Similar structure but with an iodine atom instead of bromine.
6-(5-Methylthiophen-2-yl)pyrimidin-4-ol: Similar structure but with a methyl group instead of bromine.
These compounds differ in their reactivity and biological activity due to the different halogen atoms or substituents present. 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol is unique in its combination of bromine and the pyrimidin-4-ol moiety, which can influence its chemical and biological properties.
特性
IUPAC Name |
4-(5-bromothiophen-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)5-3-8(12)11-4-10-5/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFGDHNAGRAZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)


![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)








